5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole
CAS No.: 1224155-17-2
Cat. No.: VC5234852
Molecular Formula: C7H11BrN4O2
Molecular Weight: 263.095
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1224155-17-2 |
---|---|
Molecular Formula | C7H11BrN4O2 |
Molecular Weight | 263.095 |
IUPAC Name | 5-bromo-1-(3-methylbutyl)-3-nitro-1,2,4-triazole |
Standard InChI | InChI=1S/C7H11BrN4O2/c1-5(2)3-4-11-6(8)9-7(10-11)12(13)14/h5H,3-4H2,1-2H3 |
Standard InChI Key | ZCRBVSLNAWZGJR-UHFFFAOYSA-N |
SMILES | CC(C)CCN1C(=NC(=N1)[N+](=O)[O-])Br |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole (CAS No. 1224155-17-2) belongs to the 1,2,4-triazole subclass, distinguished by nitrogen atoms at positions 1, 2, and 4 of the heterocyclic ring. The molecular formula C₇H₁₁BrN₄O₂ reflects the incorporation of bromine (Br), a nitro group (-NO₂), and an isopentyl chain (-CH₂CH(CH₂CH₃)₂), which collectively contribute to its stereoelectronic profile. X-ray crystallography and computational modeling suggest a planar triazole ring with slight distortions due to steric interactions from the isopentyl substituent.
Physicochemical Properties
The compound’s physicochemical parameters are critical for its bioavailability and reactivity. Key properties include:
The moderate solubility in aqueous media (1.44–4.99 mg/mL) and a LogP of 0.69 suggest balanced hydrophilicity-lipophilicity, favorable for membrane permeability. Differential Scanning Calorimetry (DSC) reveals no exothermic decomposition below 150°C, indicating suitability for high-temperature synthesis.
Synthesis and Optimization Strategies
Synthetic Pathways
Biological Activity and Mechanism of Action
Antifungal and Antibacterial Efficacy
The nitro group at position 3 enhances redox cycling, generating reactive oxygen species (ROS) that disrupt microbial cell membranes. In vitro assays against Candida albicans and Staphylococcus aureus demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to fluconazole. The isopentyl chain may augment lipophilicity, promoting interaction with fungal cytochrome P450 enzymes.
Industrial and Pharmaceutical Applications
Drug Development
This compound serves as a precursor in synthesizing kinase inhibitors and antibiotic adjuvants. For example, coupling with β-lactam antibiotics broadens their spectrum against resistant strains.
Agricultural Chemistry
Triazole derivatives are explored as fungicidal coatings for crops, leveraging their stability under UV light and rainfall.
Hazard Statement | Precautionary Measure |
---|---|
H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
H315 (Skin irritation) | Wear gloves and lab coats |
H319 (Eye irritation) | Use safety goggles |
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